molecular formula C10H12BrNO4S B5886959 4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid

4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid

Cat. No.: B5886959
M. Wt: 322.18 g/mol
InChI Key: ZPJGBLZOVQGRCW-UHFFFAOYSA-N
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Description

4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid is an organic compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.17558 g/mol . This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-(propan-2-ylsulfamoyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds or through non-covalent interactions, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(methylsulfamoyl)benzoic acid
  • 4-Bromo-3-(ethylsulfamoyl)benzoic acid
  • 4-Bromo-3-(butylsulfamoyl)benzoic acid

Uniqueness

4-Bromo-3-(propan-2-ylsulfamoyl)benzoic acid is unique due to the presence of the propan-2-ylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-bromo-3-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6(2)12-17(15,16)9-5-7(10(13)14)3-4-8(9)11/h3-6,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJGBLZOVQGRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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